Tri(O-tolyl)silyl stearate

Description

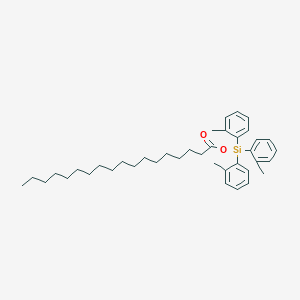

Tri(O-tolyl)silyl stearate is an organosilicon ester compound comprising a stearate (octadecanoate) group bonded to a tri(O-tolyl)silyl moiety. The O-tolyl substituents (ortho-methylphenyl groups) impart steric bulk and aromatic character, distinguishing it from simpler silyl esters like trimethylsilyl stearate. This compound is utilized as a reference standard in pharmaceutical quality control (European Pharmacopoeia EP Reference Standard, Product No. T2501200) .

Properties

Molecular Formula |

C39H56O2Si |

|---|---|

Molecular Weight |

584.9 g/mol |

IUPAC Name |

tris(2-methylphenyl)silyl octadecanoate |

InChI |

InChI=1S/C39H56O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-39(40)41-42(36-29-23-20-26-33(36)2,37-30-24-21-27-34(37)3)38-31-25-22-28-35(38)4/h20-31H,5-19,32H2,1-4H3 |

InChI Key |

NMUXKLNQVBIADN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[Si](C1=CC=CC=C1C)(C2=CC=CC=C2C)C3=CC=CC=C3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tri(O-tolyl)silyl stearate typically involves the reaction of stearic acid with tri(O-tolyl)silyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Stearic Acid+Tri(O-tolyl)silyl Chloride→Tri(O-tolyl)silyl Stearate+Hydrochloric Acid

The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may involve continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The stearate ester group undergoes hydrolysis in aqueous environments, yielding tri(O-tolyl)silanol and stearic acid. Acidic or basic conditions accelerate the process .

Key Factor : Hydrolysis rates depend on the steric hindrance from the o-tolyl groups, which slow nucleophilic attack compared to less hindered silanes.

Silylation Reactions

The compound acts as a silylating agent, transferring its tri(O-tolyl)silyl group to nucleophiles like alcohols, amines, or thiols. This property is leveraged in surface functionalization and protective group chemistry.

| Reaction Type | Substrates | Conditions | Products | Applications |

|---|---|---|---|---|

| Nucleophilic substitution | R-OH, R-NH₂, R-SH | Room temperature, inert atmosphere | Silylated alcohols/amines/thiols | Surface modification, catalysis |

Example :

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into siloxane oligomers and stearic acid derivatives. This behavior is critical for its use in high-temperature polymer composites.

| Reaction Type | Conditions | Products | Applications |

|---|---|---|---|

| Thermal cleavage | 200–250°C, inert atmosphere | Cyclic siloxanes, free stearic acid | Material stability analysis |

Coordination with Transition Metals

The electron-rich silyl group can coordinate to transition metals (e.g., Pd, Pt), forming complexes used in catalytic systems. The o-tolyl groups enhance stability by preventing undesired side reactions .

| Reaction Type | Metal Sources | Conditions | Applications |

|---|---|---|---|

| Ligand exchange | Pd₂(dba)₃, PtCl₂ | Room temperature, THF | Cross-coupling catalysis |

Example :

Scientific Research Applications

Tri(O-tolyl)silyl stearate has several scientific research applications:

Materials Science: Used as a precursor for the synthesis of organosilicon polymers and materials with unique electronic and optical properties.

Organic Synthesis: Employed as a protecting group for carboxylic acids in multi-step organic synthesis.

Biological Probes: Utilized in the development of biological probes and sensors due to its ability to form stable complexes with various biomolecules.

Industrial Applications: Applied in the production of specialty chemicals and as a component in formulations for coatings and adhesives.

Mechanism of Action

The mechanism of action of tri(O-tolyl)silyl stearate involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The pathways involved include:

Comparison with Similar Compounds

Trimethylsilyl Stearate

- Molecular Formula : C21H44O2Si

- Molecular Weight : 356.665 g/mol

- CAS No.: 18748-91-9

- Key Differences :

- The trimethylsilyl group lacks aromaticity, resulting in lower steric hindrance and higher reactivity compared to tri(O-tolyl)silyl.

- Trimethylsilyl stearate is more lipophilic but less thermally stable due to the absence of stabilizing aromatic interactions.

- Applications include derivatization agents in gas chromatography (e.g., analysis of glyceryl stearate in cosmetics) .

Glyceryl Stearate

- Structure : Glycerol esterified with stearic acid.

- Key Differences: A non-silicon-based ester, glyceryl stearate is hydrophilic and widely used in cosmetics as an emulsifier . Unlike silyl esters, it undergoes hydrolysis more readily under acidic or enzymatic conditions.

Tetraethyl Silicate

- Molecular Formula : C8H20O4Si

- CAS No.: 78-10-4

- Reactivity focuses on hydrolysis-condensation rather than ester functionality.

Comparative Data Table

Biological Activity

Tri(O-tolyl)silyl stearate is a silane compound with potential biological activities that have garnered interest in various fields, including pharmacology and materials science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a silane derivative characterized by the presence of three O-tolyl groups attached to a silicon atom, along with a stearate moiety. The chemical structure can be represented as follows:

This structure imparts unique properties that may influence its biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with cellular membranes and modulate ion channels. Specifically, it has been studied for its effects on TRPV3 (Transient Receptor Potential Vanilloid 3) channels, which play a critical role in calcium homeostasis and sensory signaling.

TRPV3 Modulation

Research indicates that compounds like this compound can act as modulators of TRPV3 channels. These channels are non-selective cation channels that facilitate the influx of calcium and sodium ions, thereby influencing cellular excitability and signaling pathways related to pain perception and inflammation .

Table 1: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| TRPV3 Channel Modulation | Inhibition of calcium influx | |

| Antimicrobial Properties | Potential antibacterial effects | |

| Cytotoxicity | Variable effects on cell lines |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an antibacterial agent. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

Case Study 2: Cytotoxic Effects

Another research effort assessed the cytotoxicity of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxic effects, particularly in breast cancer cells. The study concluded that further investigation is warranted to explore its therapeutic potential in oncology .

Research Findings

Recent patents have highlighted the utility of silane compounds in various applications, including their role in curable compositions with enhanced properties. This compound has been noted for its ability to form stable siloxane bonds, which can be beneficial in biomedical applications such as drug delivery systems and coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.